molecular formula C₅₈H₇₃N₁₃O₁₈S B612724 Caerulein (desulfated) CAS No. 20994-83-6

Caerulein (desulfated)

Cat. No. B612724
CAS RN: 20994-83-6
M. Wt: 1272.34
InChI Key:
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Description

Caerulein (desulfated) is the desulfurated form of Caerulein . Caerulein is a decapeptide having the same five carboxyl-terminal amino acids as gastrin and cholecystokinin (CCK) .


Molecular Structure Analysis

The molecular formula of Caerulein (desulfated) is C58H73N13O18S . Its molecular weight is 1272.34 . The chemical structure is consistent with the structure determined by H-NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of Caerulein (desulfated) include a molecular weight of 1272.34 and a molecular formula of C58H73N13O18S . It is soluble in water .

Scientific Research Applications

  • Gastrointestinal Actions : Caerulein, originally isolated from frog skins, is a decapeptide that shares structural similarities with gastrin and cholecystokinin (CCK). Sulfation at tyrosine in position 7 significantly alters its action. Desulfated caerulein has much lower potency in stimulating gastric and pancreatic secretions and gallbladder contraction compared to natural caerulein (Johnson, Stening, & Grossman, 1970).

  • Effect on Acid Secretion : Both pentagastrin and desulfated caerulein evoke similar maximal rates of acid secretion from Heidenhain pouches in dogs. This suggests that the sulfation of tyrosyl in peptides with the active center of gastrin changes them from full agonists to partial agonists for gastric secretion in dogs (Gadacz & Way, 1972).

  • Binding to Pancreatic Cells : Desulfated caerulein inhibits the binding of [3H]caerulein to dispersed acinar cells from rat pancreas, indicating its role in the interaction with pancreatic cells (Christophe, de Neef, Deschodt-Lanckman, & Robberecht, 1978).

  • Effect on Gastric Secretion : In cats, desulfated caerulein, along with other CCK type peptides, acts as a full agonist for acid secretion, suggesting species-specific differences in the activity of these peptides (Way, 1971).

  • Structural Determination and Variants : Research on caerulein-like peptides from the Australian Blue Mountains tree frog reveals the presence of desulfated analogues. Structural determination is aided by techniques like negative ion electrospray mass spectrometry (Wabnitz, Bowie, & Tyler, 1999; Boontheung, Alewood, Brinkworth, Bowie, Wabnitz, & Tyler, 2002).

  • Receptor Binding and Physiological Effects : Studies on caerulein and related peptides' affinities for cholecystokinin (CCK) receptors in the brain and pancreas indicate that specific structural features are critical for binding and subsequent physiological actions (Fujimoto, Igano, Watanabe, Irie, Inouye, & Okabayashi, 1985).

Mechanism of Action

Caerulein (desulfated) acts similarly to the natural gastrointestinal peptide hormone cholecystokinin. Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein .

Future Directions

Research on Caerulein (desulfated) and related peptides continues to be an active area of study. For example, a study found that Caerulein-related peptides have insulin-releasing activities . Another study suggested that Caerulein could be a potential therapeutic candidate in the treatment of chronic pancreatitis .

properties

IUPAC Name

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N13O18S/c1-29(72)49(71-57(88)40(23-31-12-14-33(73)15-13-31)68-56(87)43(26-48(79)80)69-52(83)37(16-18-44(59)74)65-51(82)36-17-19-45(75)63-36)58(89)62-28-46(76)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(85)66-38(20-21-90-2)53(84)70-42(25-47(77)78)55(86)67-39(50(60)81)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72-73H,16-26,28H2,1-2H3,(H2,59,74)(H2,60,81)(H,62,89)(H,63,75)(H,64,76)(H,65,82)(H,66,85)(H,67,86)(H,68,87)(H,69,83)(H,70,84)(H,71,88)(H,77,78)(H,79,80)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLTWEUIUPCNAM-HYAOXDFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73N13O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20994-83-6
Record name Caerulein, 4-desulfo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caerulein, 4-desulfo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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